Predicted pKa 7.51 vs. Phenylboronic Acid pKa 8.83 – Reduced Base Requirement in Suzuki–Miyaura Couplings
The predicted acidity constant (pKa) of (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid is 7.51±0.30, which is approximately 1.32 log units lower (more acidic) than that of phenylboronic acid (pKa 8.83) [1]. In the Suzuki–Miyaura catalytic cycle, the boronic acid must be converted to the more nucleophilic boronate form prior to transmetallation; a lower pKa enables this activation at milder pH, potentially reducing competitive protodeboronation of base-sensitive aryl bromides and heterocyclic substrates.
| Evidence Dimension | Acidity constant (pKa) of the boronic acid group |
|---|---|
| Target Compound Data | pKa = 7.51±0.30 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid: pKa = 8.83 (experimental, 25 °C) |
| Quantified Difference | ΔpKa ≈ −1.32 (target compound is ~20× more acidic) |
| Conditions | Predicted pKa via ChemAxon algorithm; phenylboronic acid pKa from literature (aqueous, 25 °C) |
Why This Matters
A lower pKa translates to a lower concentration of exogenous base needed to generate the active boronate nucleophile, which is critical for maintaining the integrity of base-sensitive substrates in multi-step pharmaceutical intermediate syntheses.
- [1] Wikipedia. Phenylboronic acid – Acidity (pKa) 8.83 (at 25 °C). View Source
